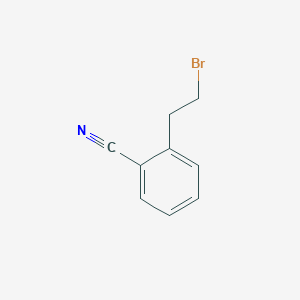
2-(2-Bromoethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)benzonitrile is a chemical compound with the CAS Number: 101860-81-5 . It has a molecular weight of 210.07 and is a light-yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis
As mentioned earlier, 2-(Bromomethyl)benzonitrile can react with 2 H -tetrazole in the presence of KOH to yield 4- [(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It can also undergo base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Physical and Chemical Properties Analysis
This compound is a light-yellow to yellow liquid . and is stored at room temperature .Aplicaciones Científicas De Investigación
Microbial Degradation of Benzonitrile Herbicides
The benzonitriles such as dichlobenil, bromoxynil, and ioxynil are broad-spectrum or selective herbicides. Their microbial degradation in soil and subsurface environments is significant due to the environmental persistence of their metabolites, such as the dichlobenil metabolite 2,6-dichlorobenzamide, a frequent groundwater contaminant. This underscores the need to understand the degradation pathways, the accumulation of persistent metabolites, and the diversity of degrader organisms involved in these processes (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Atom Transfer Radical Polymerization (ATRP) Applications
The bifunctional initiator benzal bromide and a structurally similar monofunctional initiator, 1-bromoethyl benzene, have been utilized to initiate the bulk atom transfer radical polymerization of styrene and acrylonitrile. This process underscores the adaptability of benzonitrile derivatives in polymer science, particularly in the formation of styrene–acrylonitrile copolymers, which are characterized through various spectroscopic and chromatographic techniques (Al‐harthi, Sardashti, Soares, & Simon, 2007).
Palladium-Catalyzed Cyanation of Aryl Halides
The accessibility of benzonitriles via palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) as a cyanide source highlights a significant application in organic synthesis. This methodology is applicable to both activated and deactivated aryl and heteroaryl bromides and chlorides, offering a non-toxic and cost-effective approach to synthesizing benzonitriles, which are crucial intermediates in pharmaceuticals and agrochemicals (Schareina, Zapf, & Beller, 2004).
Safety and Hazards
The safety information for 2-(2-Bromoethyl)benzonitrile includes the following hazard statements: H302, H312, H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, precautionary measures such as wearing protective gloves and avoiding breathing the vapors are recommended .
Mecanismo De Acción
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
Brominated compounds like this often act through a mechanism of electrophilic aromatic substitution . The bromine atom on the ethyl group can be replaced by a nucleophile, leading to various reactions .
Biochemical Pathways
It’s known that brominated compounds can participate in various reactions, such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed well in the body. The bromine atom might make the compound more lipophilic, potentially affecting its distribution and metabolism .
Result of Action
It’s known that brominated compounds can cause various changes at the molecular level, such as modifying protein function or disrupting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)benzonitrile . Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .
Propiedades
IUPAC Name |
2-(2-bromoethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRKPDDKSEWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)

![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)


![1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2893753.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)
![3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride](/img/structure/B2893760.png)
